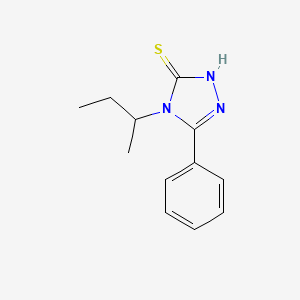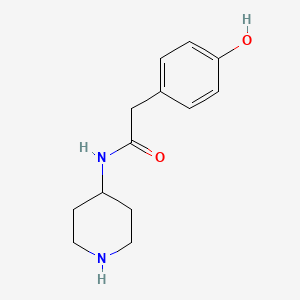
2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide
Overview
Description
2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide, also known as HAPA, is a chemical compound that has gained the attention of scientists and researchers. It has a CAS Number of 1097827-25-2 and a molecular weight of 234.3 . The IUPAC name for this compound is 2-(4-hydroxyphenyl)-N-(4-piperidinyl)acetamide .
Molecular Structure Analysis
The Inchi Code for 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide is 1S/C13H18N2O2/c16-12-3-1-10 (2-4-12)9-13 (17)15-11-5-7-14-8-6-11/h1-4,11,14,16H,5-9H2, (H,15,17) and the Inchi Key is ABDRHKYFEJJNHZ-UHFFFAOYSA-N .Scientific Research Applications
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method : The researchers used a radical approach for the protodeboronation. This was paired with a Matteson–CH 2 –homologation .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
PROTAC Development
- Field : Biochemistry
- Application : “(2-(Piperidin-4-yl)phenyl)methanol hydrochloride” is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
- Method : The compound is incorporated into the linker region of bifunctional protein degraders .
- Results : The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Medicinal Products
- Field : Pharmacology
- Application : While I couldn’t find specific applications for “2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide”, compounds with similar structures are often used in the development of medicinal products .
- Method : The exact methods of application or experimental procedures would depend on the specific medicinal product being developed .
- Results : The results or outcomes obtained would also depend on the specific medicinal product and its intended use .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method : The researchers used a radical approach for the protodeboronation. This was paired with a Matteson–CH 2 –homologation .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
PROTAC Development
- Field : Biochemistry
- Application : “(2-(Piperidin-4-yl)phenyl)methanol hydrochloride” is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
- Method : The compound is incorporated into the linker region of bifunctional protein degraders .
- Results : The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
-
Medicinal Products
- Field : Pharmacology
- Application : While I couldn’t find specific applications for “2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide”, compounds with similar structures are often used in the development of medicinal products .
- Method : The exact methods of application or experimental procedures would depend on the specific medicinal product being developed .
- Results : The results or outcomes obtained would also depend on the specific medicinal product and its intended use .
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxyphenyl)-N-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-3-1-10(2-4-12)9-13(17)15-11-5-7-14-8-6-11/h1-4,11,14,16H,5-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDRHKYFEJJNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)
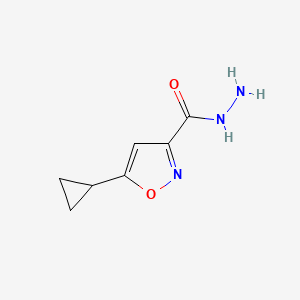
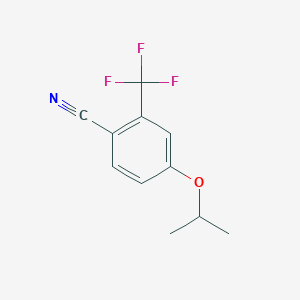
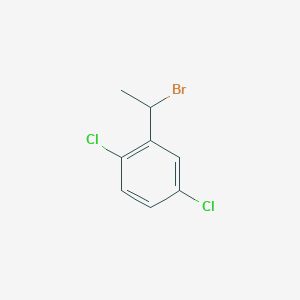
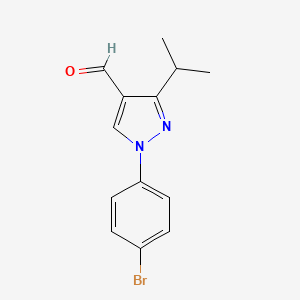

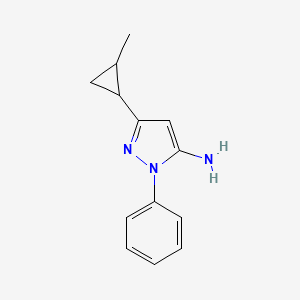
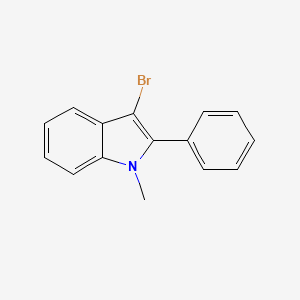
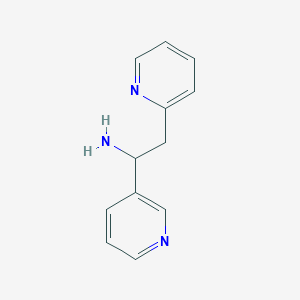
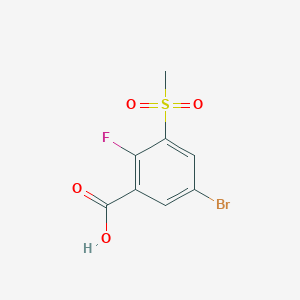
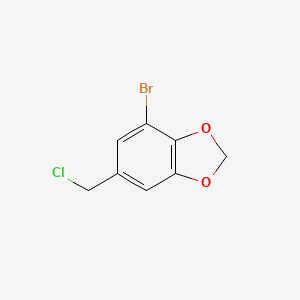
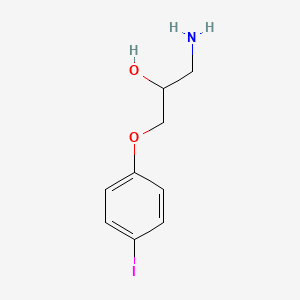
![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)
